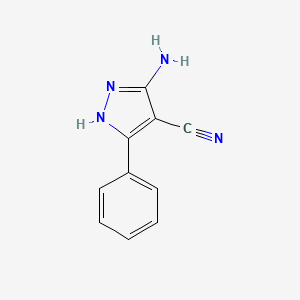

3-amino-5-phenyl-1H-pyrazole-4-carbonitrile

Description

Significance of Nitrogen Heterocycles in Synthetic and Medicinal Chemistry Research

Nitrogen-containing heterocyclic compounds represent a cornerstone of synthetic and medicinal chemistry. openmedicinalchemistryjournal.com These cyclic organic molecules, which incorporate at least one nitrogen atom within their ring structure, are integral to a vast array of biologically important molecules, including vitamins, hormones, and nucleic acids. nih.gov In the realm of pharmaceuticals, nitrogen heterocycles are exceptionally prominent, with estimates suggesting that over 75% of drugs approved by the FDA contain such moieties. nih.gov Their prevalence stems from the ability of the nitrogen atom to form hydrogen bonds with biological targets, a crucial interaction for modulating physiological responses. nih.govmdpi.com

The structural diversity of nitrogen heterocycles allows them to serve as foundational skeletons for numerous therapeutic agents. nih.gov They are key components in drugs with a wide spectrum of activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net Beyond medicine, these compounds have widespread applications in agriculture as herbicides and fungicides, and in materials science as dyes, polymers, and corrosion inhibitors. openmedicinalchemistryjournal.commdpi.com The continuous exploration of nitrogen heterocycles in research is driven by the ongoing need to develop novel compounds with enhanced efficacy and specificity for various biological and industrial applications. researchgate.net

The Pyrazole (B372694) Nucleus: A Prominent Structural Motif in Contemporary Chemical Investigations

Within the broad class of nitrogen heterocycles, the pyrazole nucleus holds a position of particular importance. researchgate.net Pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms. ingentaconnect.com This structural feature makes the pyrazole scaffold a versatile building block in drug design and discovery. researchgate.netglobalresearchonline.net The pyrazole core is present in a number of well-established drugs, demonstrating its pharmacological potential across different therapeutic areas. nih.gov Examples include the anti-inflammatory drug celecoxib (B62257) and the anti-obesity agent rimonabant. ingentaconnect.comnih.gov

The interest of medicinal chemists in the pyrazole scaffold is due to the wide range of biological activities exhibited by its derivatives. globalresearchonline.netorientjchem.org These activities include antitumor, antimicrobial, analgesic, anti-inflammatory, and anticonvulsant properties. researchgate.netglobalresearchonline.net The chemical reactivity of the pyrazole ring allows for functionalization at various positions, enabling the synthesis of large libraries of compounds for biological screening. globalresearchonline.net This adaptability has made pyrazole and its derivatives a subject of extensive study, as researchers aim to develop new therapeutic agents with improved pharmacological profiles. researchgate.netingentaconnect.com

Specific Focus on 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile within Pyrazole Chemistry Research

Among the vast number of pyrazole derivatives, this compound has emerged as a compound of significant interest due to its specific structural features and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₄ |

| Molecular Weight | 184.20 g/mol |

| Melting Point | 200-202 °C |

Data sourced from references evitachem.comnih.gov.

This compound is highly valued as a versatile precursor and key intermediate in the synthesis of more complex heterocyclic systems. evitachem.comnih.gov Its structure contains multiple reactive functional groups—an amino group, a cyano group, and the pyrazole ring itself—which allow it to participate in a variety of chemical transformations. evitachem.com

A primary application of this compound is in the construction of fused pyrazole derivatives, particularly pyrazolo[1,5-a]pyrimidines. evitachem.comnih.govresearchgate.net These reactions typically involve the condensation of the aminopyrazole with bidentate electrophiles. evitachem.comnih.gov The ambident nucleophilicity of the this compound allows it to react at different sites, leading to the formation of various annulated heterocyclic structures. evitachem.com The ability to readily synthesize such complex molecules from a relatively simple starting material underscores its importance as a building block in synthetic organic chemistry. nih.govresearchgate.net

The extensive academic investigation into this compound is driven by the significant biological potential of the compounds derived from it. researchgate.net The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which can be efficiently synthesized from this intermediate, is of particular interest in medicinal chemistry. nih.gov For instance, analogues of zaleplon, a sedative-hypnotic drug, possess this core structure. researchgate.net

The research focus is therefore on utilizing this compound to create novel molecules that can be evaluated for various pharmacological activities. evitachem.comnih.gov Its utility in the regioselective synthesis of targeted compounds makes it a valuable tool for developing new drug candidates. evitachem.comresearchgate.net The academic pursuit is aimed at exploring the full synthetic potential of this intermediate and discovering new derivatives with enhanced therapeutic properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Celecoxib |

| Rimonabant |

| Zaleplon |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-phenyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-6-8-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-5H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZXQQILVKKFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 Amino 5 Phenyl 1h Pyrazole 4 Carbonitrile and Its Analogs

Classic and Established Synthetic Routes to Pyrazole-4-carbonitriles

Traditional methods for synthesizing the pyrazole (B372694) core often rely on well-established chemical transformations that have been refined over decades. These routes typically involve the construction of the heterocyclic ring from acyclic precursors through condensation and cyclization reactions.

Cyclocondensation Reactions of Precursors

The most prominent and classic route to pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound. mdpi.comnih.gov This method, often referred to as the Knorr pyrazole synthesis, is highly versatile for creating a wide array of substituted pyrazoles. beilstein-journals.org For the synthesis of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, a common precursor is a β-ketonitrile, specifically 3-oxo-3-phenylpropanenitrile.

The reaction proceeds by treating the β-ketonitrile with hydrazine hydrate (B1144303). mdpi.com The initial step involves the nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the terminal nitrogen of the hydrazine onto the nitrile group, followed by tautomerization, yields the final 3-aminopyrazole (B16455) product. nih.gov A variation of this method involves reacting 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile (B146778) to form an intermediate, which then condenses with hydrazine to yield the target compound in high yields (around 93%). mdpi.comnih.govresearchgate.net

This foundational approach has been adapted for various analogs. For instance, using substituted phenylhydrazines or different aryl β-ketonitriles allows for the synthesis of a diverse library of N-1 and C-5 substituted pyrazole-4-carbonitriles. encyclopedia.pubnih.gov

Michael-Type Addition Reactions and Subsequent Cyclization Protocols

Another established strategy for pyrazole synthesis involves the Michael-type addition of hydrazines to α,β-unsaturated carbonyl compounds, followed by cyclization. mdpi.combeilstein-journals.org While the direct synthesis of this compound via this route is less common, the principle is fundamental in pyrazole chemistry. The reaction typically begins with the conjugate addition of a hydrazine to an activated alkene, such as one bearing electron-withdrawing groups like a nitrile and a carbonyl or two nitrile groups (e.g., an alkylidene malononitrile).

This addition forms a hydrazone-like intermediate which then undergoes an intramolecular cyclization. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents. For example, the reaction of α,β-unsaturated ketones with hydrazine derivatives initially forms pyrazolines, which must then be oxidized to yield the aromatic pyrazole ring. mdpi.com In the context of aminopyrazole synthesis, precursors like 2-(ethoxymethyl)malononitrile can react with arylhydrazines in a process that involves an initial substitution followed by cyclization to yield 5-amino-1-arylpyrazole-4-carbonitriles. encyclopedia.pub

Modern and Sustainable Synthetic Approaches

In recent years, the focus of synthetic organic chemistry has shifted towards developing more efficient, environmentally friendly, and economically viable methods. This has led to the rise of multicomponent reactions and the application of green chemistry principles in the synthesis of pyrazole-4-carbonitriles. benthamdirect.com

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, have emerged as a powerful tool for synthesizing complex molecules like this compound. tandfonline.comnih.gov These one-pot methodologies offer significant advantages, including reduced reaction times, energy savings, and minimization of waste.

A common MCR strategy for synthesizing 5-aminopyrazole-4-carbonitriles involves the condensation of an aldehyde, malononitrile (B47326), and a hydrazine derivative. researchgate.net For the target compound, this translates to a three-component reaction of benzaldehyde, malononitrile, and phenylhydrazine (B124118). researchgate.net The proposed mechanism typically begins with a Knoevenagel condensation between the aldehyde (benzaldehyde) and the active methylene (B1212753) compound (malononitrile) to form a benzylidenemalononitrile (B1330407) intermediate. This is followed by a Michael addition of phenylhydrazine to the activated double bond. The resulting adduct then undergoes intramolecular cyclization and subsequent tautomerization/oxidation to afford the stable 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile. researchgate.net

The efficiency of these MCRs can be significantly enhanced by various catalysts, including novel ionic liquids, and can often be performed in environmentally benign solvents like water or ethanol (B145695). encyclopedia.pubresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Yield | Reference |

| Benzaldehyde | Malononitrile | Phenylhydrazine | Water/Ethanol | High | researchgate.net |

| Substituted Aldehydes | Malononitrile | Phenylhydrazine | NiFe₂O₄ / EtOH | Excellent | |

| Aromatic Aldehydes | Malononitrile | Hydrazine Hydrate | Choline chloride/urea | Good | researchgate.net |

Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netjetir.org In pyrazole synthesis, this has manifested in the use of greener solvents, alternative energy sources like microwave and ultrasound irradiation, and the development of recyclable catalysts. benthamdirect.comresearchgate.net Aqueous media and solvent-free conditions are increasingly employed to minimize the environmental impact of traditional organic solvents. encyclopedia.pubresearchgate.net

Catalysis by Nanomaterials (e.g., Fe₃O₄@SiO₂, CoO-NPs, MnO₂, SnO–CeO₂ nanocomposites)

A key development in green pyrazole synthesis is the use of heterogeneous nanocatalysts, which offer high efficiency, easy separation from the reaction mixture, and excellent reusability. researchgate.net

Fe₃O₄@SiO₂ Nanoparticles : Magnetically separable nanoparticles, such as silica-coated magnetite (Fe₃O₄@SiO₂), have been functionalized to act as efficient catalysts. tandfonline.comtandfonline.comsamipubco.comsharif.edu For example, Fe₃O₄@SiO₂ functionalized with tannic acid has been used to catalyze the three-component synthesis of novel 5-amino-pyrazole-4-carbonitrile derivatives. nih.govfrontiersin.org The magnetic core allows for easy recovery of the catalyst using an external magnet, and it can be reused for multiple cycles with minimal loss of activity. tandfonline.comtandfonline.com

Cobalt Oxide Nanoparticles (CoO-NPs) : Greenly synthesized cobalt oxide nanoparticles have been employed as effective catalysts for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives under solvent-free microwave irradiation conditions. nano-ntp.com This method offers the advantages of significantly reduced reaction times and high product yields. Other forms, like Co₃O₄ nanoparticles, have also been used in water/ethanol mixtures. frontiersin.org

Manganese Dioxide (MnO₂) : Alumina-silica-supported MnO₂ has been developed as a recyclable catalyst for the one-pot, multicomponent synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives in water. researchgate.netresearchgate.net This protocol operates efficiently at room temperature.

SnO–CeO₂ Nanocomposites : A recyclable tin(II) oxide-cerium(IV) oxide nanocomposite has been shown to be a highly efficient heterogeneous catalyst for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. springerprofessional.deresearchgate.net The reaction proceeds in water, a green solvent, and the nanocomposite catalyst demonstrates excellent stability and reusability over several cycles, achieving high yields (81–96%). springerprofessional.deresearchgate.netresearchgate.net The synergistic effect between SnO and CeO₂ is believed to enhance the catalytic performance. springerprofessional.de

The table below summarizes the performance of various nanocatalysts in the synthesis of pyrazole-4-carbonitriles.

| Catalyst | Reaction Type | Conditions | Yield (%) | Reusability (Cycles) | Reference |

| Fe₃O₄@SiO₂@Tannic acid | 3-component | Solvent-free, 80°C | High | 6 | nih.govfrontiersin.org |

| CoO-NPs | 3-component | Solvent-free, Microwave | 90-93 | - | nano-ntp.com |

| Alumina–silica-supported MnO₂ | 3-component | Water, RT | High | Yes | researchgate.netresearchgate.net |

| SnO–CeO₂ nanocomposite | 3-component | Water | 81-96 | 5 | springerprofessional.deresearchgate.net |

| NiFe₂O₄ | 3-component | Ethanol, RT | 90-96 | 4 |

Utilization of Deep Eutectic Solvents and Aqueous Media

In the pursuit of greener and more sustainable chemical processes, the use of unconventional solvent systems like deep eutectic solvents (DESs) and aqueous media for the synthesis of this compound and its analogs has gained considerable attention. These methods align with the principles of green chemistry by minimizing or eliminating the use of volatile and hazardous organic solvents. nih.gov

Aqueous media, in particular, offers an environmentally benign, inexpensive, and safe alternative for organic synthesis. Research has demonstrated the successful one-pot, three-component synthesis of 5-amino-pyrazole-4-carbonitrile derivatives in water. researchgate.net One study highlighted the use of sodium chloride (NaCl) as a facile and eco-friendly catalyst for the reaction between an aromatic aldehyde, malononitrile, and phenylhydrazine at room temperature in water, affording the desired pyrazole products in high yields. researchgate.net Similarly, a novel nanocatalyst has been employed for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives in a water/ethanol solvent system, achieving excellent yields in short reaction times. rsc.orgnih.gov The use of p-toluenesulfonic acid (p-TSA) in water under ultrasound irradiation has also been reported for the synthesis of related fused pyrazole structures, showcasing the versatility of aqueous systems. nih.gov

The proposed mechanism in these aqueous multicomponent reactions often involves the initial catalyst-assisted Knoevenagel condensation of the aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of phenylhydrazine to the intermediate, subsequent cyclization, and tautomerization to yield the final stable 5-aminopyrazole product. nih.govrsc.org

Table 1: Examples of Pyrazole-4-carbonitrile Synthesis in Aqueous Media

| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |

| NaCl | 4-Methoxybenzaldehyde, Malononitrile, Phenylhydrazine | Water | Room Temp. | 20 min | 90 | researchgate.net |

| LDH@PTRMS@DCMBA@CuI | 4-Chlorobenzaldehyde, Malononitrile, Phenylhydrazine | H₂O/EtOH | 55 °C | 15 min | 93 | rsc.orgnih.gov |

| p-TSA | 5-aminopyrazole, Arylaldehyde, Ethyl cyanoacetate | Water | N/A (Ultrasound) | N/A | High | nih.gov |

Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions represent significant advancements in synthetic methodology, offering enhanced reaction rates, improved yields, and often higher product purity compared to conventional heating methods. researchgate.netnih.gov These techniques have been effectively applied to the synthesis of this compound and its derivatives.

Solvent-free, microwave-assisted synthesis has been shown to be a rapid and efficient one-pot method for converting arylaldehydes to the corresponding nitriles, which are key precursors. researchgate.net More directly, microwave irradiation has been utilized for the cyclization reactions that form the pyrazole ring and subsequent fused heterocyclic systems. For instance, the reaction of 3-amino-5-aryl-1H-4-pyrazolecarbonitriles with enaminonitriles under solvent-free conditions, heated in a direct beam microwave oven, proceeded regiospecifically to yield 5-substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in good yields. mdpi.comresearchgate.net This high degree of regioselectivity under microwave irradiation is a notable advantage over conventional heating in solvents like acetic acid, which can lead to mixtures of isomers. mdpi.com

The efficiency of these methods is highlighted by significantly reduced reaction times—often minutes compared to hours for conventional methods—and high yields. nih.govnih.gov The mechanism under these conditions is believed to involve the rapid heating of reactants, leading to faster formation of key intermediates and subsequent cyclization, minimizing the formation of side products.

Table 2: Microwave-Assisted Synthesis of Pyrazole Derivatives

| Reactants | Conditions | Product | Yield (%) | Reference |

| 3-Amino-5-aryl-1H-4-pyrazolecarbonitriles, Enaminonitrile | Microwave, Solvent-free | 5-Substituted pyrazolo[1,5-a]pyrimidine | Good | mdpi.comresearchgate.net |

| N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, Benzylidene malononitrile | Microwave (120 °C, 20 min) | Pyrazolo[1,5-a]pyrimidine derivative | High | nih.gov |

| 5-aminopyrazoles, β-dicarbonyl compounds | Microwave, Solvent-free | Cyclopentapyrazolo[1,5-a]pyrimidines | High | nih.gov |

Regioselectivity and Stereochemical Control in Pyrazole-4-carbonitrile Formation

The synthesis of pyrazole-4-carbonitriles from unsymmetrical precursors, such as the reaction of β-ketonitriles with substituted hydrazines, can potentially lead to the formation of two constitutional isomers. beilstein-journals.orgchim.it Therefore, controlling the regioselectivity of the cyclization reaction is a critical aspect of the synthesis. Stereochemical control is less commonly a factor in the formation of the aromatic pyrazole ring itself but becomes relevant in substituted analogs or subsequent reactions.

Factors Influencing Product Distribution and Isomer Formation

The product distribution in pyrazole synthesis is governed by several factors, including the intrinsic reactivity of the precursors and the reaction conditions. beilstein-journals.org When a monosubstituted hydrazine reacts with a β-ketonitrile, the initial nucleophilic attack can occur via either of the two non-equivalent nitrogen atoms of the hydrazine. The regiochemical outcome is largely determined by the relative nucleophilicity of these nitrogen atoms. chim.it

Furthermore, the reaction medium plays a crucial role. mdpi.com For instance, the reaction of 3(5)-aminopyrazoles with electrophiles can be directed by the pH of the medium. In acidic conditions, protonation of the pyridine-like ring nitrogen can occur, which may favor subsequent reactions involving the exocyclic amino group. mdpi.com Conversely, in basic media, deprotonation can generate a pyrazole anion, where steric constraints imposed by substituents often dictate the site of electrophilic attack. beilstein-journals.orgmdpi.com In the reaction of 3-amino-5-aryl-1H-4-pyrazolecarbonitriles with enaminonitriles, conducting the reaction in acetic acid led to a mixture of isomers, whereas solvent-free microwave conditions yielded a single regioisomer. mdpi.com This demonstrates that both solvent and energy source can profoundly influence product distribution.

Strategies for Achieving High Regioselectivity

Achieving high regioselectivity is paramount for efficient synthesis and avoiding tedious separation of isomers. Several strategies have been developed to this end.

One of the most effective strategies is the careful selection of precursors where the electronic and steric properties favor one reaction pathway over another. For example, the reaction of (ethoxymethylene)malononitrile with aryl hydrazines has been shown to produce 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as the exclusive product with excellent regioselectivity. nih.gov

Another powerful strategy involves modifying the reaction conditions. As noted previously, the use of microwave irradiation under solvent-free conditions has proven highly effective for achieving regiospecific outcomes in the synthesis of pyrazolo[1,5-a]pyrimidines from this compound precursors. mdpi.comresearchgate.net The cyclization of a hydrazine with a methyl ether of an enol under basic conditions was found to completely revert the regioselectivity compared to the acidic cyclization of the corresponding enol, yielding a single 3-aminopyrazole isomer in excellent yield. beilstein-journals.org This highlights the decisive role of pH and the nature of the leaving group in directing the cyclization. Two-dimensional NMR techniques are often employed to definitively confirm the regioselectivity of the transformation. rsc.org

Synthetic Utility of Precursor Compounds in Pyrazole Ring Construction

The construction of the this compound ring system relies on the reaction of key precursor compounds that provide the necessary carbon and nitrogen atoms. The most versatile and widely used method involves the condensation of a hydrazine with a 1,3-dielectrophilic compound where one of the electrophilic centers is a nitrile group. chim.it

A common and effective precursor is a β-ketonitrile, such as 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile). beilstein-journals.org The reaction proceeds via an initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after dehydration. beilstein-journals.orgnih.gov This method has been successfully used to synthesize a variety of 3-amino-5-aryl-1H-pyrazole-4-carbonitrile derivatives. mdpi.comresearchgate.net

Another important class of precursors are α,β-unsaturated nitriles that feature a suitable leaving group. For instance, (ethoxymethylene)malononitrile is a highly effective precursor that reacts with phenylhydrazine. The proposed mechanism involves an initial Michael-type addition of the most nucleophilic amino group of the hydrazine to the β-carbon of the double bond, followed by the elimination of ethanol and subsequent intramolecular cyclization onto one of the nitrile groups to form the 5-aminopyrazole ring. nih.gov

Additionally, arylglyoxals have been used in three-component reactions with malononitrile and hydrazine hydrate to produce related heterocyclic systems like 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za This showcases the utility of dicarbonyl compounds in building nitrogen-containing heterocyclic rings. The specific sequence of adding the reagents is crucial in these multicomponent reactions to ensure the formation of the desired product. scielo.org.za

Comprehensive Spectroscopic and Crystallographic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information about the atomic connectivity and chemical environment within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound in DMSO-d₆ typically displays distinct signals corresponding to the different types of protons present in the molecule. The amino group (NH₂) protons usually appear as a broad singlet, while the pyrazole (B372694) NH proton also gives rise to a singlet, often at a lower field. The protons of the phenyl group typically resonate in the aromatic region of the spectrum as a multiplet. mdpi.com

A representative ¹H NMR data for this compound is presented in the table below. mdpi.com

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 12.16 | br s | 1H | NH (pyrazole) |

| 7.80 | d | 2H | Aromatic-H |

| 7.41-7.46 | m | 3H | Aromatic-H |

| 6.50 | s | 2H | NH₂ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show correlations between the coupled protons within the phenyl ring. scirp.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would definitively link each proton signal of the phenyl group to its corresponding carbon signal. scirp.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For the target molecule, HMBC would show correlations between the pyrazole NH proton and the carbons of the pyrazole ring, as well as between the phenyl protons and the pyrazole ring carbons, thus confirming the connectivity of the phenyl group to the pyrazole ring. scirp.org

Heteronuclear Multiple Bond Correlation (HMBC) with Nitrogen-15 (¹H-¹⁵N HMBC) for Tautomerism and Regiochemistry

The pyrazole ring can exist in different tautomeric forms, and ¹H-¹⁵N HMBC is a crucial technique for investigating this phenomenon and for determining the regiochemistry of related compounds. Although direct ¹H-¹⁵N HMBC data for this compound is not extensively reported, studies on the reaction products of this compound, such as pyrazolo[1,5-a]pyrimidines, have utilized this technique to establish their definitive structures. mdpi.com

In these studies, the long-range correlations between protons and ¹⁵N nuclei provide unambiguous evidence for the connectivity within the heterocyclic system. For instance, the observation of a correlation between a specific proton and a particular nitrogen atom can differentiate between possible isomers that would be difficult to distinguish by other means. mdpi.com This approach is invaluable for understanding the tautomeric preferences and reaction pathways of pyrazole derivatives.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the functional groups and electronic structure of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The FT-IR spectrum of this compound exhibits distinct absorption bands corresponding to the various vibrational modes of its functional groups. mdpi.com

Key vibrational frequencies observed in the FT-IR spectrum are summarized in the table below. mdpi.com

| Wavenumber (cm⁻¹) | Assignment |

| 3348, 3303 | N-H stretching (NH₂) |

| 3193 | N-H stretching (pyrazole) |

| 2230 | C≡N stretching (nitrile) |

The presence of strong bands for the amino (NH₂) and pyrazole (NH) N-H stretching vibrations, along with a sharp, intense band for the nitrile (C≡N) group, are characteristic features of the FT-IR spectrum of this compound. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of pyrazole derivatives is characterized by absorption bands corresponding to π → π* and n → π* transitions.

While specific UV-Vis data for this compound is limited in the available literature, studies on related pyrazoline derivatives show strong fluorescence properties due to the extended conjugation between the pyrazoline and phenyl rings. researchgate.net It is expected that this compound would also exhibit characteristic UV absorptions due to the conjugated system formed by the pyrazole and phenyl rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and investigating the fragmentation patterns of this compound. Electron impact (EI) mass spectrometry of the compound shows a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 184 mdpi.com. This corresponds to the calculated molecular weight of the compound (C10H8N4), confirming its elemental composition mdpi.com. The fragmentation pattern observed in the mass spectrum provides additional structural confirmation by identifying characteristic fragments of the pyrazole and phenyl moieties.

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

Single-crystal X-ray diffraction studies on a closely related derivative, 5-amino-3-anilino-1H-pyrazole-4-carbonitrile, reveal specific conformational features that are likely analogous to the title compound. In this derivative, the phenyl ring is twisted with respect to the pyrazole ring, forming a significant dihedral angle of 24.00 (6)° nih.gov. This non-planar conformation is a key structural characteristic of this class of molecules.

Crystallographic data for this related compound are detailed in the table below.

| Parameter | Value |

| Empirical Formula | C10H9N5 |

| Molecular Weight | 199.22 |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 6.3441 (1) |

| b (Å) | 11.1354 (2) |

| c (Å) | 13.7754 (3) |

| Volume (ų) | 973.15 (3) |

| Z | 4 |

| Dihedral Angle (Phenyl-Pyrazole) | 24.00 (6)° |

The crystal packing of pyrazole derivatives is significantly influenced by a network of intermolecular interactions. In the crystal structure of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile, molecules are linked by N—H···N hydrogen bonds, forming chains that run parallel to the researchgate.net crystal axis nih.gov. These chains feature alternating R22(6) and R22(12) ring motifs nih.gov.

In addition to hydrogen bonding, the crystal structure is stabilized by other non-covalent interactions. These include N—H···π(phenyl) interactions and weak face-to-face π–π stacking interactions. The centroid-to-centroid distance between the pyrazole and phenyl rings involved in π–π stacking is measured to be 3.8890 (6) Å nih.gov. These collective interactions are crucial in dictating the supramolecular architecture of the compound in the solid state.

Microscopic and Thermal Analysis Techniques for Catalyst and Material Characterization

While not typically applied to the small molecule itself, microscopic and thermal analysis techniques are essential for characterizing materials, such as catalysts, used in the synthesis of this compound and its derivatives. These methods provide insights into the morphology, size, and thermal stability of the catalytic materials, which in turn influence reaction efficiency and product yield.

FESEM and TEM are employed to visualize the morphology and size of nanocatalysts used in the synthesis of pyrazole compounds. For instance, in the synthesis of novel 5-amino-pyrazole-4-carbonitriles, a tannic acid-functionalized silica-coated Fe3O4 magnetic nanoparticle catalyst (Fe3O4@SiO2@Tannic acid) was utilized nih.govfrontiersin.org. Characterization of this catalyst by FESEM and TEM revealed its nanoscale dimensions and spherical morphology, which are critical for its catalytic activity and recyclability nih.govfrontiersin.orgnih.gov. Similarly, SnO–CeO2 nanocomposites, used as a catalyst for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles, were characterized by SEM and TEM to confirm their structure and morphology researchgate.net.

Thermal Gravimetric Analysis (TGA) is used to assess the thermal stability of catalysts. In the development of a Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst for the synthesis of 5-amino-bispyrazole-4-carbonitriles, TGA was used to determine the catalyst's stability at different temperatures nih.gov. The analysis helps in understanding the decomposition stages of the catalyst and its operational temperature limits, ensuring its integrity during the chemical reaction nih.gov. While DLS is a common technique for determining the size distribution of particles in a solution, specific DLS data for catalysts used in the synthesis of the title compound were not prominently featured in the reviewed literature.

Chemical Reactivity and Derivatization Strategies for 3 Amino 5 Phenyl 1h Pyrazole 4 Carbonitrile

Functional Group Reactivity of the Amino Group

The exocyclic amino group at the C3 position of the pyrazole (B372694) ring is a key site for nucleophilic reactions, enabling derivatization through various pathways.

The amino group of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile can undergo azo coupling reactions with aryldiazonium chlorides. While direct studies on this specific molecule are not extensively detailed, the reactivity of similar 5-aminopyrazole systems provides a strong precedent for this transformation. chemistrysteps.comresearchgate.net The reaction typically involves the electrophilic attack of the diazonium ion on the electron-rich pyrazole ring, often at a position activated by the amino group, or directly on the amino group itself, leading to the formation of highly colored azo compounds. nih.govchemistrysteps.com This reaction is a standard method for producing azo dyes and compounds with potential pharmacological applications. The process involves diazotization of an aromatic amine, followed by coupling with the aminopyrazole. rsc.org

Table 1: Azo Coupling Reaction of Aminopyrazole Derivatives

| Reactant A | Reactant B | Product Type | Reference |

| 5-aminopyrazole derivative | Aryldiazonium chloride | Azo-linked pyrazole | chemistrysteps.comnih.govchemistrysteps.com |

| 1H-4-ethoxycarbonyl-3-methyl-pyrazol-5-yl-diazonium chloride | Phenols / Pyrazol-5-ones | Azo-pyrazoles | rsc.org |

The nucleophilic amino group readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, as well as their enamine derivatives. chemistrysteps.com For instance, condensation of similar aminopyrazoles with aromatic aldehydes has been shown to yield the corresponding arylidene derivatives. chemistrysteps.comresearchgate.net These reactions typically proceed via the formation of a Schiff base or enamine intermediate, which can then undergo further intramolecular cyclization, depending on the reactants and conditions. This reactivity is fundamental to the synthesis of fused heterocyclic systems. For example, the reaction of this compound with bidentate electrophiles like enaminones leads to the formation of pyrazolo[1,5-a]pyrimidines. byjus.comnih.govevitachem.com

Table 2: Condensation Reactions with Carbonyl-Related Compounds

| Reactant A | Reactant B | Product Type | Reference |

| This compound | Enaminones | 7-Aryl-pyrazolo[1,5-a]pyrimidines | byjus.comevitachem.com |

| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Aromatic aldehydes | Arylidene derivatives | chemistrysteps.comresearchgate.net |

The oxidation of the amino group in aminopyrazole derivatives represents a viable pathway for further functionalization. While specific studies on this compound are limited, related compounds demonstrate this reactivity. For instance, the oxidation of 3-amino-1-phenyl-1H-pyrazole has been reported as a method to synthesize 3-nitro-1-phenyl-1H-pyrazole. organic-chemistry.org This transformation converts the amino group into a nitro group, significantly altering the electronic properties and subsequent reactivity of the heterocyclic ring. This suggests that the amino group of the title compound could similarly be oxidized to a nitro functionality under appropriate conditions.

Reactivity of the Carbonitrile Group

The carbonitrile (cyano) group at the C4 position is an electrophilic center that can undergo nucleophilic addition and is also a key participant in cyclization reactions.

The carbonitrile group can be reduced to a primary amine (aminomethyl group). This transformation is a common strategy in organic synthesis to introduce a flexible aminomethyl linker. Standard reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this purpose, converting nitriles into primary amines. byjus.commasterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile, followed by an aqueous workup to yield the amine. chemistrysteps.com While specific documented examples for the reduction of this compound are not prevalent in the provided literature, this is a well-established and predictable reaction for the carbonitrile functional group. byjus.commasterorganicchemistry.com Catalytic hydrogenation is another widely used method for the reduction of nitriles to primary amines. organic-chemistry.orgresearchgate.net

Table 3: General Conditions for Nitrile Reduction

| Reagent | Solvent | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous non-protic (e.g., THF, Diethyl ether) | Primary Amine | chemistrysteps.combyjus.com |

| Catalytic Hydrogen (e.g., H₂/Raney Nickel) | Various | Primary Amine | reddit.com |

| Diisopropylaminoborane / cat. LiBH₄ | THF | Primary Amine | organic-chemistry.orgresearchgate.net |

The carbonitrile group, in conjunction with the adjacent amino group, plays a crucial role in the synthesis of fused pyrimidine (B1678525) rings. The reaction of this compound with various bidentate electrophiles is a well-established route to pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. byjus.comnih.gov In these reactions, the exocyclic amino group typically acts as the initial nucleophile, attacking one of the electrophilic centers of the reagent. The subsequent step involves an intramolecular cyclization where the pyrazole ring nitrogen attacks the second electrophilic site, or in some cases, the nitrogen of an intermediate imine attacks the carbon of the nitrile group. chemistrysteps.com For example, reaction with enaminonitriles can lead to 5-substituted pyrazolo[1,5-a]pyrimidines. byjus.comevitachem.com This cyclization strategy is highly valuable for constructing complex heterocyclic scaffolds from the relatively simple aminopyrazole precursor. byjus.comnih.gov

Table 4: Nitrile-Based Cyclization Products

| Reactant A | Reactant B | Product Type | Reference |

| This compound | Enaminonitrile | 5-Substituted pyrazolo[1,5-a]pyrimidine | byjus.comevitachem.com |

| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile derivative | Aryldiazonium chloride | Pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine | chemistrysteps.com |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The reactivity of the pyrazole ring in this compound is significantly influenced by the electronic properties of its substituents. The pyrazole ring itself is considered a π-excessive heteroaromatic system, which generally makes it more susceptible to electrophilic attack than to nucleophilic substitution. However, the specific nature and position of substituents can modulate this inherent reactivity. In this compound, the amino group at the C3 position and the phenyl group at the C5 position play crucial roles in directing the course of substitution reactions.

Influence of Substituents on Reactivity (e.g., Phenyl Group)

The substituents on the pyrazole ring dictate its reactivity towards electrophiles and nucleophiles. The C4 position of the pyrazole ring is generally the most nucleophilic and, therefore, the primary site for electrophilic attack. encyclopedia.pub The amino group at the C3 position is a strong activating group due to its electron-donating mesomeric effect, which further increases the electron density at the C4 position, making it even more susceptible to electrophilic substitution.

The phenyl group at the C5 position primarily exerts a steric influence on the reactivity of the pyrazole ring. While it has a modest electronic effect, its bulk can hinder the approach of reagents to the adjacent C4 and N1 positions. This steric hindrance can affect the regioselectivity of reactions, particularly with bulky electrophiles or nucleophiles.

Annulation Reactions and Construction of Fused Heterocyclic Systems

This compound is a versatile precursor for the synthesis of a variety of fused heterocyclic systems. The presence of a nucleophilic amino group ortho to a ring nitrogen atom allows for cyclocondensation reactions with various 1,3-bielectrophilic reagents, leading to the formation of new rings fused to the pyrazole core.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

One of the most common applications of this compound in the construction of fused systems is the synthesis of pyrazolo[1,5-a]pyrimidines. These bicyclic heterocycles are of significant interest due to their wide range of biological activities. The synthesis is typically achieved through the reaction of the aminopyrazole with various 1,3-dielectrophiles, such as β-dicarbonyl compounds, enaminones, and enaminonitriles. nih.govnih.gov

The reaction with non-symmetrical dielectrophiles can lead to the formation of two possible regioisomers. The regioselectivity of the cyclocondensation is influenced by the nature of the electrophile. For instance, the reaction of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles with enaminones generally yields the 7-substituted pyrazolo[1,5-a]pyrimidine regioisomers. In contrast, reaction with enaminonitriles under microwave irradiation and solvent-free conditions has been shown to produce the 5-substituted isomers regiospecifically. nih.gov

| Reactant for this compound | Resulting Fused System | Reaction Conditions | Key Findings |

|---|---|---|---|

| Enaminone (e.g., 3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one) | 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Acetic acid, reflux or microwave irradiation | Regioselective formation of the 7-substituted isomer. nih.gov |

| Enaminonitrile (e.g., 3-(dimethylamino)-2-propenenitrile) | 5-Substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Microwave irradiation, solvent-free | Regiospecific synthesis of the 5-substituted isomer. nih.gov |

Formation of Pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold, synthesized from this compound, can be further elaborated to construct more complex fused systems. One such example is the formation of pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine derivatives. This is achieved by coupling a suitable pyrazolo[1,5-a]pyrimidine precursor with aryldiazonium chlorides. ekb.eg This reaction extends the heterocyclic framework, leading to polycyclic structures with potential applications in medicinal chemistry.

Other Fused Pyrazole Systems

The reactivity of this compound allows for the synthesis of a diverse range of other fused pyrazole systems, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.

Pyrazolo[3,4-b]pyridines: These can be synthesized through the cyclocondensation of 5-aminopyrazoles with α,β-unsaturated ketones. mdpi.com The reaction proceeds via a Michael addition of the aminopyrazole to the unsaturated ketone, followed by intramolecular cyclization and dehydration. Multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound also provide a convergent route to this fused system. beilstein-journals.orgnih.gov

Pyrazolo[3,4-d]pyrimidines: This class of fused heterocycles, which are purine (B94841) analogues, can be prepared from 5-aminopyrazole-4-carbonitrile derivatives. tandfonline.com For example, reaction with formamide (B127407) leads to the formation of the pyrazolo[3,4-d]pyrimidin-4-amine, while reaction with thiourea (B124793) can yield the corresponding 4-amino-6-thioxo derivative. tandfonline.comnih.gov

| Reactant for this compound | Resulting Fused System | Reaction Conditions |

|---|---|---|

| α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine | Catalytic ZrCl4, DMF/EtOH, 95 °C mdpi.com |

| Formamide | Pyrazolo[3,4-d]pyrimidin-4-amine | Dimethylformamide, heat tandfonline.com |

| Thiourea | 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thione | Fusion nih.gov |

Introduction of Sulfur-Containing Moieties (e.g., Thioether, Thiophen-3-yl)

The introduction of sulfur-containing functional groups onto the this compound scaffold can lead to derivatives with modified physicochemical and biological properties. Strategies exist for the incorporation of both simple thioether groups and more complex thiophene (B33073) rings.

A common method for introducing a thioether linkage involves a two-step process. First, the aminopyrazole is reacted with an acylating agent containing a leaving group, such as chloroacetyl chloride, to form an N-acylated intermediate. This intermediate can then undergo nucleophilic substitution with a thiol or thiolate to introduce the thioether moiety. mdpi.com

The synthesis of thiophene-containing pyrazole derivatives can be approached in several ways. One strategy involves the construction of a fused thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine system. This is achieved by reacting a pyrazolo[1,5-a]pyrimidine precursor with phenyl isothiocyanate, followed by the addition of a phenacyl bromide derivative and subsequent cyclization. ekb.eg Another approach involves the synthesis of pyrazoles with a thiophene substituent already incorporated. This can be achieved through the reaction of a thiophene-containing chalcone (B49325) with a hydrazine (B178648) derivative. nih.gov

Computational and Theoretical Investigations of 3 Amino 5 Phenyl 1h Pyrazole 4 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like pyrazole (B372694) derivatives to predict their geometries, electronic properties, and reactivity. DFT calculations are instrumental in understanding the fundamental characteristics of a molecule by analyzing its electron density. For pyrazole derivatives, methods like B3LYP are commonly employed to provide a balance between accuracy and computational cost. irjweb.com

Quantum chemical calculations are crucial for elucidating the electronic nature of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govmaterialsciencejournal.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net

Table 1: Representative Electronic Properties Calculated for a Related Pyrazole Derivative using DFT (Note: The following data is for 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, a more complex molecule containing the target compound's core structure, and serves as an illustrative example of DFT-derived parameters.) researchgate.net

| Parameter | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.041 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.607 |

| HOMO-LUMO Energy Gap | ΔE | 4.434 |

| Chemical Potential | µ | -3.824 |

| Global Hardness | η | 2.217 |

| Global Electrophilicity Index | ω | 3.297 |

| Global Softness | S | 0.225 |

Data sourced from a DFT study on a related complex pyrazole derivative. researchgate.net

DFT calculations are also a powerful tool for investigating the pathways of chemical reactions, including the synthesis of pyrazole derivatives. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable route from reactants to products. This involves locating and characterizing the structures and energies of transition states—the highest energy points along a reaction coordinate.

The synthesis of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile can be achieved through various routes, such as the condensation of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile (B146778) followed by a reaction with hydrazine (B178648) hydrate (B1144303). nih.govmdpi.com Another common approach is a one-pot, three-component reaction involving an arylglyoxal, malononitrile (B47326), and hydrazine hydrate. scielo.org.za While detailed computational studies on the transition states for the synthesis of this specific compound are not extensively documented, DFT is routinely used to support proposed mechanisms for the formation of related heterocyclic systems. researchgate.netresearchgate.net Such analyses provide insights into bond formation and cleavage steps, the role of catalysts, and the origins of regioselectivity in reactions.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds of pharmaceutical interest, molecular docking is a particularly important technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.

Molecular docking is a cornerstone of structure-based drug design, allowing scientists to screen virtual libraries of compounds against a specific biological target to identify potential inhibitors or modulators. researchgate.net The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. asianpubs.org

Docking simulations for derivatives of this compound have been performed to predict their binding affinity and interaction patterns within the active sites of various enzymes, such as receptor tyrosine kinases and protein kinases, which are often implicated in cancer. researchgate.netasianpubs.org These studies calculate a binding energy or docking score, which estimates the strength of the ligand-receptor interaction. The simulations also reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov

Table 2: Example of Molecular Docking Results for an Imidazol-Pyrazole Hybrid Derivative (Note: The data below illustrates typical docking results for a complex derivative of the pyrazole class against two different protein targets. It serves as an example of the insights gained from such simulations.) asianpubs.org

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Derivative 9g | EGFR (PDB: 1M17) | -8.9 | Met769, Lys721, Asp831 |

| Derivative 9h | FabH (PDB: 1HNJ) | -8.1 | Gly308, His244, Asn274 |

Data sourced from a molecular docking study on related pyrazole derivatives. asianpubs.org

Conformation analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The relative energies of these conformers determine the molecule's preferred three-dimensional shape, which is crucial for its interaction with biological targets.

For this compound, a key conformational feature is the relative orientation of the phenyl ring with respect to the pyrazole ring. X-ray crystallography studies of structurally analogous compounds provide valuable experimental data on this aspect. In a study of the closely related compound 5-amino-3-anilino-1H-pyrazole-4-carbonitrile, the dihedral angle between the phenyl and pyrazole rings was determined to be 24.00(6)°. nih.govnih.gov This twist from planarity is a significant conformational characteristic. Computational methods can be used to calculate the energetic profile of this rotation, identifying the lowest energy conformer and the energy barriers to rotation.

Table 3: Crystallographic Data for the Structurally Similar Compound 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile (Note: This data provides insight into the likely conformation of the target compound.) nih.gov

| Parameter | Value |

| Molecular Formula | C10H9N5 |

| Crystal System | Orthorhombic |

| Dihedral Angle (Phenyl/Pyrazole) | 24.00 (6)° |

| Key Interactions | N—H···N hydrogen bonds, N—H···π interactions, π–π stacking |

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry and materials science. They involve systematically modifying a molecule's structure and observing the effect on its biological activity or physical properties. This compound serves as an excellent scaffold or precursor for such studies. nih.gov

The presence of three distinct functional groups—the amino group, the cyano group, and the phenyl group—offers multiple points for chemical modification. For example, the amino group can be acylated or used as a nucleophile to build fused heterocyclic rings. ekb.eg The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the molecule's electronic properties and steric profile. nih.gov Studies often synthesize a series of analogues, such as 3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile and 3-amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile, to probe the effects of these changes. nih.gov By correlating these structural modifications with changes in activity (e.g., enzyme inhibition, antimicrobial effects), researchers can develop SAR models that guide the design of more potent and selective compounds. biointerfaceresearch.comnih.gov

Elucidation of Structural Features Governing Chemical Behavior

The chemical behavior of a molecule is intrinsically linked to its three-dimensional structure, including the spatial arrangement of its atoms and the distribution of electrons. Computational and theoretical chemistry provide powerful tools to investigate these structural features at an atomic level, offering insights that complement experimental data. For this compound, computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the bond lengths, bond angles, and dihedral angles that dictate its reactivity and interactions.

Detailed theoretical investigations focusing exclusively on this compound are not extensively documented in publicly available literature. However, the principles of its structural chemistry can be understood by examining computational studies of closely related pyrazole derivatives and through the analysis of experimental crystallographic data of analogous compounds.

Methodology in Theoretical Studies:

Computational analyses of similar heterocyclic systems are frequently performed using DFT methods, with the B3LYP functional and a basis set such as 6-311++G(d,p) being a common choice for optimizing molecular geometry and calculating electronic properties. rsc.org Such studies provide a theoretical framework for understanding the molecule's stability, electronic structure, and reactivity. The calculated vibrational frequencies and NMR chemical shifts from these theoretical models are often correlated with experimental data to validate the computational approach. researchgate.net

Structural Insights from Analogous Compounds:

Experimental data from X-ray crystallography of closely related compounds, such as 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile and 5-amino-3-anilino-1H-pyrazole-4-carbonitrile, offer valuable insights into the likely structural parameters of this compound. nih.govnih.gov These studies reveal the planarity of the pyrazole ring and the relative orientation of the substituent groups.

The bond lengths within the pyrazole ring and to its substituents are indicative of the bond order and electron delocalization. The carbon-nitrile (C≡N) bond is characteristically short and strong. The bonds within the pyrazole ring exhibit lengths that are intermediate between single and double bonds, which is characteristic of an aromatic system.

The following tables present representative bond lengths and bond angles for key structural fragments of this compound, based on the crystallographic data of closely related analogs. These values provide a reasonable approximation of the molecule's geometry.

Table 1: Representative Bond Lengths for this compound Analogs

| Bond | Representative Bond Length (Å) |

|---|---|

| N1-N2 | 1.37 |

| N2-C3 | 1.33 |

| C3-C4 | 1.42 |

| C4-C5 | 1.39 |

| C5-N1 | 1.35 |

| C3-N (amino) | 1.35 |

| C4-C (nitrile) | 1.43 |

| C-N (nitrile) | 1.14 |

Table 2: Representative Bond Angles for this compound Analogs

| Angle | Representative Bond Angle (°) |

|---|---|

| C5-N1-N2 | 111 |

| N1-N2-C3 | 106 |

| N2-C3-C4 | 111 |

| C3-C4-C5 | 104 |

| C4-C5-N1 | 108 |

| N2-C3-N (amino) | 123 |

| C4-C3-N (amino) | 126 |

| C3-C4-C (nitrile) | 128 |

| C5-C4-C (nitrile) | 128 |

| C4-C-N (nitrile) | 178 |

| N1-C5-C (phenyl) | 122 |

These structural parameters are fundamental to understanding the chemical reactivity of this compound. The presence of the amino group, the nitrile group, and the phenyl ring on the pyrazole core creates a molecule with multiple reactive sites and a rich electronic landscape, which can be further explored through more specific computational studies.

Mechanistic Exploration of Molecular Interactions and Potential Biological Targeting

Enzyme Activity Modulation Studies

Derivatives of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile have been extensively studied as modulators of enzyme activity, with a primary focus on protein kinases, a family of enzymes crucial for cellular signaling and regulation.

The pyrazole (B372694) core is a cornerstone for designing potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. mdpi.comacs.org Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets. mdpi.com

Research has led to the development of 3-aminopyrazole (B16455) derivatives that show significant inhibitory effects against various CDKs. For instance, a series of N-(1H-pyrazol-3-yl)pyrimidin-4-amine based compounds were optimized to target the understudied PCTAIRE subfamily of CDKs. mdpi.comnih.gov One notable derivative, 43d, demonstrated high cellular potency for CDK16 with an EC₅₀ of 33 nM and also inhibited other members of the PCTAIRE and PFTAIRE families in the nanomolar range. mdpi.comnih.gov This inhibition was shown to induce a G2/M phase cell cycle arrest, highlighting a direct impact on cell proliferation pathways. mdpi.comnih.gov

In other studies, the 3-aminopyrazole class of inhibitors was optimized for activity against CDK2/cyclin A. acs.org This process led to the discovery of compound PHA-533533, which inhibited CDK2/cyclin A with a Kᵢ of 31 nM and effectively counteracted the proliferation of various tumor cell lines with IC₅₀ values in the submicromolar range. acs.org Further investigations into pyrazole-based analogs identified compounds with potent apoptotic-inducing activity linked to their CDK2 inhibition. nih.gov

| Compound/Derivative Series | Target Kinase | Reported Activity | Source |

|---|---|---|---|

| Optimized 3-amino-1H-pyrazole (43d) | CDK16 | EC₅₀ = 33 nM | mdpi.comnih.gov |

| Optimized 3-amino-1H-pyrazole (43d) | PCTAIRE family | EC₅₀ = 20–120 nM | mdpi.comnih.gov |

| Optimized 3-amino-1H-pyrazole (43d) | PFTAIRE family | EC₅₀ = 50–180 nM | mdpi.comnih.gov |

| PHA-533533 | CDK2/cyclin A | Kᵢ = 31 nM | acs.org |

The efficacy of these pyrazole-based inhibitors stems from their specific interactions within the ATP binding pocket of kinases. mdpi.com The pyrazole scaffold acts as a hinge-binding moiety, a critical interaction for kinase inhibition. mdpi.com Structural studies reveal key interactions that facilitate this binding:

Nitrile Group: The carbonitrile group at position 4 of the pyrazole ring functions as a hydrogen bond acceptor, enabling non-specific dipole interactions with amino acid residues in the active site. This feature helps promote binding with sterically hindered protein kinases. nih.gov

Amino/Anilino Group: The group at position 3 (such as a phenylamino (B1219803) group) acts as a hydrogen bond donor. nih.gov This allows the molecule to occupy and interact with small hydrophobic pockets within the enzyme's active site. nih.gov

Pyrazole Ring: The nitrogen atoms of the pyrazole ring itself are crucial for forming hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. This interaction is a common feature of many potent kinase inhibitors and is considered a privileged binding mode. mdpi.com

Receptor Binding and Ligand-Receptor Interactions

While the primary focus of research on this compound and its derivatives has been on enzyme inhibition, some derivatives of the broader 5-amino-1H-pyrazole-3-carbonitrile class have been suggested to act as receptor antagonists. This mode of action involves preventing the binding of natural ligands to a receptor, thereby modulating its associated signal transduction pathways. However, specific studies detailing the ligand-receptor interactions of this compound with non-enzymatic receptors are not extensively documented in the current body of scientific literature.

Investigation of Specific Molecular Targets and Pathways

The investigation into the molecular targets of this compound derivatives has predominantly identified protein kinases involved in cell cycle regulation.

Primary Targets: The most clearly defined targets are CDK2 and CDK16. mdpi.comacs.orgnih.gov CDK2, when complexed with cyclin A or E, is essential for the G1/S transition and S phase progression of the cell cycle. acs.org CDK16, a member of the PCTAIRE family, is highly expressed in post-mitotic tissues, and its dysregulation has been linked to several cancers. mdpi.comnih.gov

Affected Pathway: By inhibiting these CDKs, pyrazole derivatives directly interfere with the cell cycle machinery. Inhibition of CDK2 leads to cell cycle arrest and can trigger apoptosis, thereby exerting an anti-proliferative effect. acs.orgnih.gov Similarly, the inhibition of CDK16 by specific pyrazole derivatives results in a G2/M phase cell cycle arrest. mdpi.comnih.gov This demonstrates a clear mechanism of action through the disruption of normal cell division pathways, which is a foundational strategy in cancer therapy.

Role of Structural Features in Modulating Bioactivity

The biological activity and selectivity of this compound derivatives are highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies have revealed several key features that modulate bioactivity.

Substituents on the Pyrazole Ring: Small modifications to the pyrazole ring can have significant effects on inhibitor selectivity. mdpi.com For example, the addition of alkyl residues to the pyrazole core can lead to less selective kinase inhibitors. mdpi.com

Linker Moieties: The type of chemical linker used to attach other functional groups is critical. In one study, replacing an ester linkage with an amide moiety resulted in a complete loss of activity, indicating that the specific geometry and electronic properties of the linker are not tolerated by the target's binding site. mdpi.com

Groups at Position 5: Modifications at the 5-position have been used to enhance physicochemical properties. In the optimization of CDK2 inhibitors, replacing a phenyl group with a cyclopropyl (B3062369) group, along with other modifications, led to a derivative (PHA-533533) with significantly improved aqueous solubility and reduced plasma protein binding. acs.org These improvements contributed to greater in vivo efficacy in a tumor xenograft model. acs.org

Groups at the Amino Function: Attaching different aromatic aldehydes to the 5-amino group of a related pyrazole core was a strategy employed to generate a library of compounds for screening against CDK2. nih.gov

| Structural Feature | Modification | Effect on Bioactivity | Source |

|---|---|---|---|

| Pyrazole Ring | Addition of alkyl residues | Decreased kinase selectivity | mdpi.com |

| Linker Group | Amide instead of ester | Resulted in inactive compounds | mdpi.com |

| Position 5 Substituent | Cyclopropyl group | Improved solubility and reduced plasma protein binding | acs.org |

| Position 4 Substituent | Nitrile group | Acts as a hydrogen bond acceptor, promoting binding | nih.gov |

Mechanisms of Action in Antimicrobial and Antifungal Contexts

The pyrazole scaffold is present in numerous compounds exhibiting antimicrobial and antifungal properties. The pyrazole ring is recognized as an effective pharmacophore in the design of fungicides. nih.gov

Derivatives such as azopyrazole carbonitriles have demonstrated a broad range of antimicrobial activities, showing effectiveness against both Gram-positive and Gram-negative bacteria. acs.org While these activities are well-documented, the precise molecular mechanisms of action are not always fully elucidated in the literature. acs.org

In the context of antifungal activity, several commercial fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs) feature a pyrazole ring structure. nih.gov This suggests that a potential mechanism of action for antifungal pyrazole derivatives could involve the inhibition of this crucial enzyme in the mitochondrial electron transport chain, leading to the disruption of fungal respiration. The introduction of specific moieties, such as isothiocyanate and carboxamide groups, to the pyrazole ring has been shown to enhance fungicidal activity against a panel of plant pathogenic fungi. nih.gov

Advanced Applications in Materials Science and Chemical Innovation

Utilization as Building Blocks in Organic Synthesis

3-amino-5-phenyl-1H-pyrazole-4-carbonitrile is a highly valued intermediate in organic synthesis due to its reactive functional groups, which allow for the construction of a wide array of heterocyclic systems. evitachem.com It serves as a precursor for N-heterocyclic annulations, particularly in reactions with bidentate electrophiles to form fused pyrazole (B372694) systems. evitachem.com

One of the most significant applications is in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net The reaction of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles with non-symmetrical dielectrophiles like enaminones or enaminonitriles can be directed to produce specific regioisomers. nih.gov For instance, condensation with enaminones under acidic catalysis or solvent-free microwave conditions typically yields 7-aryl substituted pyrazolo[1,5-a]pyrimidines. evitachem.comnih.gov Conversely, reaction with enaminonitriles under similar microwave conditions leads regiospecifically to the 5-substituted isomers. nih.gov This regioselective control is crucial for creating compounds with targeted biological activities, such as analogs of the sedative/hypnotic drug Zaleplon. researchgate.net

The synthesis of the parent compound itself can be achieved through various methods, including one-pot multicomponent reactions. evitachem.comresearchgate.net An efficient approach involves the cyclo-condensation of substituted benzaldehydes, malononitrile (B47326), and phenylhydrazine (B124118), which can be catalyzed by novel systems like alumina-silica-supported manganese dioxide or tannic acid-functionalized silica-coated iron oxide nanoparticles. evitachem.comnih.gov These methods offer high yields under mild or solvent-free conditions. evitachem.comnih.gov

The reactivity of this compound extends to various other transformations:

Condensation Reactions: It readily undergoes condensation with electrophiles to form more complex pyrazole derivatives. evitachem.com

Cyclization Reactions: It can participate in cyclization with different reactants to create polycyclic structures, which are often explored for enhanced biological activity. evitachem.comtandfonline.com For example, refluxing with formic acid in the presence of sulfuric acid yields pyrazolopyrimidinones. tandfonline.com

These synthetic routes highlight the compound's versatility, enabling the creation of a diverse library of heterocyclic molecules for further investigation in medicine, materials science, and agriculture. evitachem.comresearchgate.net

| Precursors | Reagents/Conditions | Product(s) | Reference(s) |

| 3-amino-5-aryl-1H-4-pyrazolecarbonitriles, Enaminone | Acetic acid or Microwave (solvent-free) | 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles | nih.gov |

| 3-amino-5-aryl-1H-4-pyrazolecarbonitriles, Enaminonitrile | Microwave (solvent-free) | 5-Substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives | nih.gov |

| Benzaldehydes, Malononitrile, Phenylhydrazine | Alumina-silica-supported MnO₂, H₂O/Sodium dodecyl benzene (B151609) sulphonate, Room Temp. | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives | researchgate.net |

| 5-amino-4-cyano-1-substituted pyrazoles, Formic Acid | H₂SO₄, Reflux | Pyrazolopyrimidinones | tandfonline.com |

Potential in Materials Science Applications

The unique molecular structure of this compound and its derivatives provides a foundation for developing novel materials with specialized properties. evitachem.com Research in this area extends to the creation of functional polymers and materials with interesting electronic and optical characteristics. evitachem.comresearchgate.net

Derivatives of this compound are being investigated for their potential in materials science, including the development of new polymers. evitachem.com The pyrazole scaffold is a component of donor-acceptor chromophores and can be incorporated into polymeric materials. researchgate.net While direct applications of the title compound in organic semiconductors are still emerging, related structures have shown significant promise.

For example, a novel derivative, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), has been successfully synthesized and fabricated into thin films using vacuum thermal evaporation. researchgate.net These thin films were used to create a heterojunction device with n-type silicon (n-Si), which exhibited typical diode behavior. researchgate.net The performance of such devices indicates the potential of pyrazole-based compounds in organic electronics and semiconductor applications. researchgate.net

The electronic and optical properties of pyrazole derivatives are a key area of research. The APPQ compound, derived from a 5-amino-1-phenyl-pyrazole structure, demonstrates notable photophysical characteristics. researchgate.net

Detailed research findings on the APPQ derivative include:

Optical Band Gap: The thin films exhibited a band gap energy of 2.3 eV, a crucial parameter for semiconductor applications. researchgate.net

Photoluminescence: The material showed characteristic emission peaks at approximately 580 nm. researchgate.net

Photovoltaic Properties: When integrated into an n-Si heterojunction device, the material displayed attractive photovoltaic properties, including an open-circuit voltage of 0.62 V and a short-circuit current of 5.1 × 10⁻⁴ A/cm². researchgate.net

These findings underscore the potential of pyrazole-based compounds to serve as functional materials in optoelectronic devices, where their unique electronic and light-emitting properties can be harnessed.

| Property | Measured Value (for APPQ derivative) | Reference |

| Optical Band Gap | 2.3 eV | researchgate.net |

| Photoluminescence Peak | ~580 nm | researchgate.net |

| Open-Circuit Voltage (Voc) | 0.62 V | researchgate.net |

| Short-Circuit Current (Isc) | 5.1 × 10⁻⁴ A/cm² | researchgate.net |

| Maximum Output Power | 0.247 mW/cm² | researchgate.net |

Role in Agrochemical Research and Crop Protection

Pyrazole derivatives are a well-established class of compounds in agrochemical research, known for their broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. evitachem.comnih.govscispace.com this compound serves as a key intermediate for synthesizing novel pyrazole-containing molecules aimed at crop protection. evitachem.comscirp.org

The development of new, highly active fungicides is urgent due to the growing problem of resistance to existing commercial chemicals. nih.gov Researchers have focused on designing and synthesizing novel pyrazole derivatives by incorporating various fungicidal moieties into the pyrazole backbone to enhance their activity. nih.gov

A study involving the synthesis of 32 novel substituted pyrazole derivatives found that many exhibited considerable antifungal activities against a range of plant pathogens. nih.gov The structure-activity relationship is critical, as the type and position of substituents on the pyrazole ring greatly influence the compound's efficacy. nih.gov For example, one derivative containing a p-trifluoromethylphenyl moiety showed the highest activity against several fungi. nih.gov Introducing isothiocyanate and carboxamide groups at the 5-position of the pyrazole ring also enhanced fungicidal effects. nih.gov

| Pathogenic Fungus | Description | Reference(s) |

| Botrytis cinerea | Causes gray mold rot on a wide variety of crops. | nih.govcncb.ac.cn |